molecular formula C17H19BrN6 B8137513 6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine

6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine

Cat. No.: B8137513
M. Wt: 387.3 g/mol
InChI Key: WSQCKXMXSQGIDT-UHFFFAOYSA-N
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Description

6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine is a useful research compound. Its molecular formula is C17H19BrN6 and its molecular weight is 387.3 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine (CAS No. 2682115-60-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₉BrN₆, with a molecular weight of 387.28 g/mol. The compound features a quinazoline core substituted with a bromine atom and a pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₉BrN₆
Molecular Weight387.28 g/mol
CAS Number2682115-60-0
Purity≥ 97%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the pyrazole and quinazoline moieties is crucial for enhancing its biological activity. Recent studies have focused on optimizing synthetic routes to improve yield and purity.

Biological Activity

Anticancer Activity

Research indicates that compounds containing pyrazole and quinazoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various quinazoline derivatives, compounds with similar structural features demonstrated IC₅₀ values ranging from 2.43 μM to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . This suggests that the target compound may also possess comparable efficacy.

The mechanism by which this compound exerts its effects may involve several pathways:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit topoisomerase II and other kinases involved in cancer cell proliferation.
  • Microtubule Disruption : Pyrazole-containing compounds often interfere with microtubule assembly, leading to apoptosis in cancer cells .
  • Targeting Growth Factor Receptors : Inhibition of receptors such as EGFR and VEGFR has been noted, which are critical in tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that suggests potential antimicrobial activity against various pathogens. Compounds with similar scaffolds have been evaluated for their antibacterial effects, showing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerGrowth inhibition in MDA-MB-231 and HepG2 ,
AntimicrobialActivity against Staphylococcus aureus
MechanismInhibition of topoisomerase II

This compound represents a promising candidate in drug development, particularly in oncology. Its dual activity against cancer cells and potential antimicrobial properties warrant further investigation. Future research should focus on detailed mechanistic studies and clinical evaluations to fully understand its therapeutic potential.

Properties

IUPAC Name

6-bromo-N-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN6/c1-23-6-4-15(5-7-23)24-11-14(10-20-24)21-17-19-9-12-8-13(18)2-3-16(12)22-17/h2-3,8-11,15H,4-7H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQCKXMXSQGIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)NC3=NC=C4C=C(C=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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